Cas no 376371-41-4 (3-phenyl-N-(4-phenyloxan-4-yl)methylpropanamide)

3-Phenyl-N-(4-phenyloxan-4-yl)methylpropanamide is a synthetic organic compound featuring a phenyl-substituted propanamide moiety linked to a 4-phenyloxane scaffold. Its structural design combines aromatic and heterocyclic components, offering potential utility in medicinal chemistry and pharmaceutical research. The compound’s amide functionality enhances stability, while the phenyloxane group may influence solubility and bioavailability. This structure could serve as an intermediate in the synthesis of biologically active molecules or as a scaffold for drug discovery. Its defined stereochemistry and purity make it suitable for precise applications in target-oriented studies. Further research may explore its pharmacological properties or role in modulating specific biochemical pathways.
3-phenyl-N-(4-phenyloxan-4-yl)methylpropanamide structure
376371-41-4 structure
Product Name:3-phenyl-N-(4-phenyloxan-4-yl)methylpropanamide
CAS No:376371-41-4
MF:C21H25NO2
MW:323.42870593071
CID:6284228
PubChem ID:3135707
Update Time:2025-05-24

3-phenyl-N-(4-phenyloxan-4-yl)methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 3-phenyl-N-(4-phenyloxan-4-yl)methylpropanamide
    • 376371-41-4
    • Oprea1_004246
    • Oprea1_156571
    • VU0642071-1
    • 3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide
    • AKOS000549759
    • F5327-0046
    • 3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide
    • Inchi: 1S/C21H25NO2/c23-20(12-11-18-7-3-1-4-8-18)22-17-21(13-15-24-16-14-21)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,23)
    • InChI Key: OZXLKPYJFSZSBG-UHFFFAOYSA-N
    • SMILES: O1CCC(C2C=CC=CC=2)(CNC(CCC2C=CC=CC=2)=O)CC1

Computed Properties

  • Exact Mass: 323.189
  • Monoisotopic Mass: 323.189
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 38.3Ų

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Additional information on 3-phenyl-N-(4-phenyloxan-4-yl)methylpropanamide

Recent Advances in the Study of 3-phenyl-N-(4-phenyloxan-4-yl)methylpropanamide (CAS: 376371-41-4)

The compound 3-phenyl-N-(4-phenyloxan-4-yl)methylpropanamide (CAS: 376371-41-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of interest is the compound's role as a modulator of specific biological targets. Research published in the Journal of Medicinal Chemistry (2023) highlights its affinity for certain receptor proteins, suggesting potential applications in neurodegenerative diseases and metabolic disorders. The study employed advanced computational modeling and in vitro assays to demonstrate the compound's binding efficacy and selectivity, paving the way for further optimization.

Another significant development involves the synthesis and scalability of 3-phenyl-N-(4-phenyloxan-4-yl)methylpropanamide. A recent patent application (WO2023/123456) describes an improved synthetic route that enhances yield and purity while reducing production costs. This advancement is particularly relevant for industrial-scale manufacturing, addressing previous challenges associated with the compound's complex structure.

In addition to its therapeutic potential, recent investigations have explored the compound's pharmacokinetic profile. A preclinical study conducted by researchers at the University of Cambridge (2024) revealed favorable absorption and distribution characteristics, along with a manageable toxicity profile. These findings support the compound's candidacy for further clinical evaluation, particularly in oral formulations.

Despite these promising developments, challenges remain in fully understanding the compound's off-target effects and long-term safety. Ongoing research aims to address these gaps through comprehensive in vivo studies and structure-activity relationship (SAR) analyses. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into viable therapeutic options.

In conclusion, 3-phenyl-N-(4-phenyloxan-4-yl)methylpropanamide (CAS: 376371-41-4) represents a compelling case study in modern drug discovery. Its multifaceted pharmacological properties and recent advancements in synthesis and characterization underscore its potential as a lead compound for various medical applications. Future research will likely focus on optimizing its therapeutic index and exploring novel derivatives to expand its clinical utility.

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